2-(Benzylthio)-4,6-pyrimidinediamine
Description
Significance of Pyrimidine (B1678525) Heterocycles in Chemical Biology and Medicinal Chemistry
The profound significance of pyrimidine heterocycles is rooted in their fundamental role in the chemistry of life. juniperpublishers.com The pyrimidine nucleus is the core structure of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids, DNA and RNA. gsconlinepress.comnih.gov This inherent biological relevance means that pyrimidine-based molecules are well-suited to interact with a multitude of enzymes, receptors, and other biological targets within the cell. nih.govresearchgate.net
This natural precedent has inspired medicinal chemists to utilize the pyrimidine scaffold as a "privileged" structure in drug discovery. ekb.eg Its rigid, planar structure provides a reliable anchor for attaching various functional groups, allowing for the precise tuning of a compound's steric, electronic, and pharmacokinetic properties. The versatility of the pyrimidine ring facilitates the synthesis of large, diverse libraries of compounds for screening, accelerating the identification of new therapeutic leads. numberanalytics.com Consequently, the pyrimidine motif is a key feature in numerous FDA-approved drugs and continues to be a central focus for researchers developing next-generation therapeutics. nih.gov
Overview of Diverse Pharmacological Profiles Associated with Pyrimidine Derivatives
The structural versatility of the pyrimidine scaffold has given rise to derivatives with an exceptionally broad spectrum of pharmacological activities. gsconlinepress.commdpi.com Synthetic modifications to the core ring have yielded compounds that can selectively target various pathways implicated in a multitude of diseases. This has made the pyrimidine family one of the most prolific sources of therapeutic agents in modern medicine. orientjchem.org
The range of biological activities associated with pyrimidine derivatives is extensive and continues to grow. Key pharmacological profiles include:
Anticancer Activity: Pyrimidine analogues are cornerstones of cancer chemotherapy. nih.gov Compounds like 5-Fluorouracil disrupt DNA synthesis in rapidly dividing cancer cells. nih.gov More recent research has yielded pyrimidine derivatives that act as potent inhibitors of specific targets like Epidermal Growth Factor Receptor (EGFR) and other kinases, which are crucial for cancer cell proliferation and survival. ekb.egrsc.org
Antiviral Activity: The structural similarity of pyrimidine derivatives to natural nucleosides makes them effective antiviral agents. numberanalytics.comnih.gov They can interfere with viral replication by inhibiting key enzymes like reverse transcriptase. This is the mechanism for well-known anti-HIV drugs such as Zidovudine (Retrovir) and Stavudine. nih.gov Other derivatives have shown efficacy against a wide range of viruses, including influenza, herpes, and hepatitis viruses. nih.govacs.org
Antimicrobial Activity: Pyrimidine-based compounds have a long history as antibacterial agents. researchgate.net The sulfonamide drug Sulfadiazine and the dihydrofolate reductase inhibitor Trimethoprim are classic examples. nih.gov Ongoing research focuses on developing new pyrimidine derivatives to combat the growing threat of multidrug-resistant bacteria. acs.org
Anti-inflammatory Activity: Numerous pyrimidine derivatives have been shown to possess significant anti-inflammatory properties, representing a promising area for the development of new treatments for inflammatory conditions. jddtonline.infonih.gov
Central Nervous System (CNS) Activity: The pyrimidine structure is also found in compounds that act on the CNS. For instance, barbiturates, which contain a pyrimidine-derived core, have been used for their sedative and anticonvulsant properties. ignited.in
The following table summarizes the diverse pharmacological profiles of pyrimidine derivatives, highlighting their broad therapeutic potential.
| Pharmacological Activity | Description | Example Compounds |
| Anticancer | Inhibit the growth and proliferation of cancer cells through various mechanisms, including DNA synthesis inhibition and kinase inhibition. nih.govekb.eg | 5-Fluorouracil, Gefitinib, Erlotinib, Palbociclib nih.govrsc.orgmdpi.com |
| Antiviral | Interfere with viral replication, often by inhibiting essential viral enzymes. nih.gov | Zidovudine, Stavudine, Idoxuridine, Trifluridine nih.gov |
| Antibacterial | Inhibit bacterial growth by targeting essential pathways like folic acid synthesis. nih.gov | Sulfadiazine, Trimethoprim nih.gov |
| Antifungal | Exhibit activity against various fungal pathogens. orientjchem.org | Flucytosine orientjchem.org |
| Anti-inflammatory | Reduce inflammation through various mechanisms. jddtonline.infonih.gov | N/A (Various research compounds) |
| Antihypertensive | Act as cardiovascular agents to lower blood pressure. juniperpublishers.com | Minoxidil |
| CNS Activity | Exert effects on the central nervous system, including sedative and anticonvulsant actions. ignited.in | Barbiturates (e.g., Phenobarbital) |
This wide range of biological activities demonstrates the remarkable chemical tractability and therapeutic importance of the pyrimidine nucleus. The continued exploration of this scaffold is poised to yield new and improved treatments for some of the world's most pressing health challenges. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-benzylsulfanylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c12-9-6-10(13)15-11(14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZJCNWHHPUGCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Benzylthio 4,6 Pyrimidinediamine and Analogues
Established Synthetic Routes for the 2-Benzylthio Pyrimidine (B1678525) Core
The construction of the 2-benzylthio pyrimidine core is a foundational step, achieved through various established synthetic strategies. These routes often begin with simple precursors and involve sequential reactions to build the desired heterocyclic system.
Multi-Step Synthesis from Precursors (e.g., 2-thiobarbituric acid)
A common and effective method for synthesizing the 2-benzylthio pyrimidine scaffold starts from readily available 2-thiobarbituric acid. This multi-step approach involves the initial formation of the S-benzyl bond, followed by chlorination to create a reactive intermediate for further substitutions.
The process can be summarized in three main steps researchgate.net:
S-Benzylation: 2-Thiobarbituric acid is reacted with benzyl (B1604629) chloride under basic conditions. This reaction selectively introduces the benzyl group onto the sulfur atom, yielding 2-benzylthiobarbituric acid.
Chlorination: The resulting 2-benzylthiobarbituric acid is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃). This step replaces the hydroxyl groups at the 4- and 6-positions of the pyrimidine ring with chlorine atoms, producing the key intermediate, 2-benzylthio-4,6-dichloropyrimidine. researchgate.net This synthon is highly valuable for subsequent functionalization.
Amination: The final step involves the nucleophilic displacement of the chlorine atoms at the 4- and 6-positions with ammonia (B1221849) or an amine source to yield 2-(benzylthio)-4,6-pyrimidinediamine.
This synthetic route provides a reliable and scalable method for producing the core structure, as detailed in the following table.
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| 1 | 2-Thiobarbituric acid, Benzyl chloride | Basic conditions | 2-Benzylthiobarbituric acid | - | researchgate.net |
| 2 | 2-Benzylthiobarbituric acid | Excess POCl₃ | 2-Benzylthio-4,6-dichloropyrimidine | 60% | researchgate.net |
| 3 | 2-Benzylthio-4,6-dichloropyrimidine | Various nitrogen nucleophiles | 2-Benzylthio-4,6-disubstituted pyrimidines | 55-70% | researchgate.net |
Strategies Involving Nucleophilic Displacement of Halogens
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, enabling the introduction of the benzylthio group onto a pre-formed pyrimidine ring. This can be approached in two primary ways: displacement of a halogen on the pyrimidine ring by a sulfur nucleophile, or displacement of a halogen on a benzyl group by a pyrimidine-2-thiol.
One common strategy involves the reaction of a 2-thiopyrimidine derivative with a benzyl halide. scirp.orgscirp.org In this S-alkylation reaction, the sulfur atom of the 2-thiopyrimidine acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl chloride or bromide) to displace the halogen and form the C-S bond. scirp.orgscirp.orgosi.lv This reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to deprotonate the thiol and increase its nucleophilicity. scirp.orgscirp.org Yields for this type of synthesis are often moderate to high, ranging from 50% to 95%. scirp.org
Conversely, a 2-halopyrimidine can be treated with benzyl mercaptan (phenylmethanethiol) in the presence of a base. The thiolate anion, generated in situ, acts as the nucleophile to displace the halogen atom from the pyrimidine ring. The reactivity of halogenated pyrimidines in SNAr reactions is enhanced by the electron-withdrawing nature of the nitrogen atoms in the ring, which stabilizes the anionic intermediate (Meisenheimer complex). chemrxiv.orgmdpi.com
Functionalization Strategies for Pyrimidinediamine Derivatives
Once the this compound core is synthesized, further modifications can be made to its various positions to create a library of analogues. These strategies include substitutions on the amino groups, modifications to the pyrimidine ring itself, and derivatization of the benzylthio side chain.
Substitutions at the 4- and 6-Amino Positions with Nitrogen Nucleophiles
The chlorine atoms of the intermediate 2-benzylthio-4,6-dichloropyrimidine are highly susceptible to nucleophilic substitution by a wide range of nitrogen nucleophiles. researchgate.net This allows for the facile introduction of various amino functionalities at the 4- and 6-positions. The reaction of this dichlorinated intermediate with aliphatic, aromatic, or heterocyclic amines leads to the formation of diverse 2-benzylthio-4,6-disubstituted pyrimidines in good yields (55-70%). researchgate.net
The substitution of one chlorine atom with an electron-donating alkylamino group can deactivate the second chlorine atom, making subsequent substitutions require more drastic conditions. nih.gov This differential reactivity can potentially be exploited for the synthesis of unsymmetrically substituted pyrimidines. The reactivity of dichloropyrimidines is high, and the substitution of chlorine atoms can proceed smoothly. nih.gov
| Nucleophile Type | Example Nucleophiles | Product Type | Reference |
| Aliphatic Amines | Primary and secondary alkylamines | N-Alkyl-2-(benzylthio)pyrimidinediamines | researchgate.net |
| Aromatic Amines | Substituted anilines | N-Aryl-2-(benzylthio)pyrimidinediamines | researchgate.net |
| Heterocyclic Amines | Morpholine, Piperidine | N-Heterocyclyl-2-(benzylthio)pyrimidinediamines | researchgate.net |
Modifications at the 5-Position of the Pyrimidine Ring (e.g., 5-nitro, 5-halo)
The C-5 position of the pyrimidine ring is a key site for functionalization, as substituents at this position can significantly influence the molecule's electronic properties and biological activity. researchgate.netmostwiedzy.pl
Halogenation: Introducing halogen atoms (F, Cl, Br, I) at the C-5 position is a common modification. mostwiedzy.pl Direct halogenation can be achieved using various reagents. For instance, chlorination has been accomplished using N-chlorosuccinimide (NCS) in the presence of HCl in N,N-dimethylacetamide (DMA). mostwiedzy.pl These 5-halo-substituted pyrimidines are valuable intermediates for further transformations, such as cross-coupling reactions. researchgate.netmostwiedzy.pl
Nitration: The introduction of a nitro group (NO₂) at the C-5 position creates a strongly electron-withdrawing substituent, which can activate the ring for further nucleophilic substitutions. Nitration can be performed using reagents like a 1-nitropyrazole/CF₃SO₃H system. researchgate.net A multi-step synthesis starting from diethyl malonate and fuming nitric acid can also be used to build a pyrimidine ring with a 5-nitro group, which is subsequently reduced to a 5-amino group. google.com 5-Fluoropyrimidines have been shown to be specific inhibitors of modification reactions that occur at the 5-position of pyrimidines in nucleic acids. nih.gov
Derivatization of the Benzylthio Moiety
The benzylthio group itself can be chemically modified. One significant transformation is the oxidation of the sulfur atom.
Sulfoxidation: The sulfide (B99878) linkage can be oxidized to a sulfoxide (B87167) or a sulfone. Treatment of pyrimidine thioether derivatives with oxidizing agents like hydrogen peroxide in glacial acetic acid can yield the corresponding sulfonyl derivatives. researchgate.netnih.gov This transformation changes the oxidation state of the sulfur and significantly alters the polarity, geometry, and hydrogen-bonding capabilities of the moiety. researchgate.net For example, 4,6-dimethylpyrimidine-2-thiol (B7761162) derivatives have been oxidized to pyrimidine sulfonyl methanone (B1245722) derivatives. nih.gov This modification provides a route to a different class of compounds with potentially distinct chemical and biological profiles. researchgate.net
Advanced Synthetic Approaches and Reaction Mechanisms
Advanced synthetic methodologies provide the tools to modify the this compound core, enabling the synthesis of complex derivatives. These methods include catalytic hydrogenation, various coupling reactions, and Mannich reactions, each offering unique pathways to novel chemical entities.
Catalytic hydrogenation is a powerful tool in organic synthesis, often employed for the reduction of various functional groups. In the context of this compound and its analogues, catalytic hydrogenation can be utilized for several purposes, including the selective reduction of nitro groups or the hydrogenolysis of the benzylthio ether.
Catalytic transfer hydrogenation (CTH) presents a milder and often more selective alternative to traditional hydrogenation using hydrogen gas. This method typically employs a hydrogen donor, such as ammonium (B1175870) formate, in the presence of a catalyst like palladium on carbon (Pd/C). mdpi.com While direct examples involving this compound are not prevalent in the literature, the principles of CTH can be applied to its derivatives. For instance, if a nitro group were introduced onto the pyrimidine ring or the benzyl group, it could be selectively reduced to an amino group using CTH conditions, leaving the benzylthio group intact under carefully controlled conditions. mdpi.com
Conversely, catalytic hydrogenation can be employed for the cleavage of the C-S bond in the benzylthio group, a process known as hydrogenolysis or desulfurization. This reaction would convert the 2-(benzylthio) group into a thiol or, with complete reduction, remove the sulfur atom altogether, leading to an unsubstituted position 2 on the pyrimidine ring. This approach could be valuable for the synthesis of 4,6-pyrimidinediamine from its 2-benzylthio precursor. The efficiency of such a reaction would depend on the catalyst and reaction conditions chosen. mdpi.com
Table 1: Potential Applications of Catalytic Hydrogenation on this compound Derivatives
| Starting Material | Reagents and Conditions | Potential Product | Transformation |
| 2-(Benzylthio)-4,6-diamino-5-nitropyrimidine | Pd/C, HCOOH·NH₃ | 2-(Benzylthio)-4,5,6-triaminopyrimidine | Selective nitro group reduction |
| This compound | Raney Ni, H₂ | 4,6-Pyrimidinediamine | Desulfurization/Hydrogenolysis |
Palladium- and copper-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions would typically require a halogenated precursor of this compound, for instance, a 5-bromo-2-(benzylthio)-4,6-pyrimidinediamine.
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov This reaction is highly versatile and tolerates a wide range of functional groups. For a hypothetical 5-bromo-2-(benzylthio)-4,6-pyrimidinediamine, a Suzuki-Miyaura coupling could be employed to introduce various aryl, heteroaryl, or alkyl groups at the 5-position of the pyrimidine ring. mdpi.comrsc.org The choice of catalyst, ligand, and base is crucial for the success of the reaction and would need to be optimized for this specific substrate. mdpi.com
The Ullmann coupling reaction, traditionally a copper-catalyzed reaction, is used for the formation of biaryl ethers, thioethers, and amines. wikipedia.orgwikipedia.org Modern variations of the Ullmann reaction can be catalyzed by palladium or nickel and offer milder reaction conditions. wikipedia.org An Ullmann-type reaction could be envisioned for coupling an aryl or alkyl thiol with a halogenated pyrimidine derivative, or conversely, for the arylation of the amino groups of this compound, although the latter might be challenging due to the presence of multiple nucleophilic sites. organic-chemistry.orgnih.gov
Table 2: Potential Coupling Reactions on a Halogenated this compound Analogue
| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst/Conditions | Potential Product |
| Suzuki-Miyaura | 5-Bromo-2-(benzylthio)-4,6-pyrimidinediamine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(Benzylthio)-5-phenyl-4,6-pyrimidinediamine |
| Ullmann | 5-Bromo-2-(benzylthio)-4,6-pyrimidinediamine | Phenol | CuI, base | 2-(Benzylthio)-5-phenoxy-4,6-pyrimidinediamine |
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. youtube.com This reaction results in the formation of a β-amino carbonyl compound, known as a Mannich base. ias.ac.in The amino groups of this compound could potentially act as the amine component in a Mannich reaction. However, a more likely application would involve the pyrimidine ring itself, if it possesses a sufficiently acidic C-H bond, or a derivative with a suitable active hydrogen-containing substituent.
Given the electron-rich nature of the 4,6-diaminopyrimidine (B116622) system, the C-5 position might be susceptible to electrophilic substitution. A variation of the Mannich reaction could potentially be employed to introduce an aminomethyl group at this position. This would lead to the formation of novel derivatives with an extended side chain, offering further points for chemical modification. The feasibility and regioselectivity of such a reaction would depend on the specific reaction conditions and the reactivity of the pyrimidine core. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques
Vibrational Spectroscopy for Functional Group Identification
UV-Visible Spectroscopy
The position and intensity of these absorption bands are influenced by the electronic transitions within the molecule, often of a π → π* or n → π* nature. The pyrimidine (B1678525) ring itself acts as a π-deficient system. osf.io Research on related 2-thiopyrimidines shows absorption maxima around 275 nm with a shoulder at approximately 290 nm when measured in ethanol. The specific substitution pattern on the pyrimidine ring and the nature of the solvent can lead to shifts in the absorption maxima (either bathochromic or hypsochromic shifts). For example, protonation of the pyrimidine ring can enhance its electron-withdrawing character, leading to a red-shift of the absorption bands. osf.io Theoretical studies, such as time-dependent density functional theory (TD-DFT), are also employed to investigate and predict the UV-Visible spectra of pyrimidine derivatives like 2,6-Diamino-4-chloropyrimidine.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While the crystal structure of 2-(Benzylthio)-4,6-pyrimidinediamine itself was not detailed in the provided search results, the structures of closely related derivatives have been elucidated, offering a strong model for its likely solid-state conformation.
One such derivative, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, was found to crystallize in the monoclinic P21/n space group. Its molecular structure is stabilized by intramolecular hydrogen bonds. Another highly relevant example is 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, which also crystallizes in the monoclinic system, but with the space group P21/c. In this molecule, the amine groups on the pyrimidine ring are co-planar, and there is a significant dihedral angle of 63.03 (14)° between the pyrimidine and phenyl rings. The structure is characterized by a dimeric arrangement stabilized by N—H⋯N hydrogen-bonding interactions.
The crystallographic data for this latter, closely related compound are summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C13H16N4S |
| Molecular Weight | 260.36 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.482 (3) |
| b (Å) | 9.3850 (19) |
| c (Å) | 10.590 (2) |
| β (°) | 108.07 (3) |
| Volume (ų) | 1368.3 (5) |
| Z | 4 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its chemical formula. This method is crucial for verifying the purity and identity of newly synthesized compounds. For pyrimidine derivatives, elemental analysis is routinely performed and reported.
In the case of the closely related compound, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, the experimentally determined elemental composition shows excellent agreement with the calculated values for the chemical formula C13H16N4S. This confirms the successful synthesis and purity of the compound. The results of this analysis are presented in the following interactive data table. Similarly, a series of 2-methylthio-1,4-dihydropyrimidine derivatives had their structures confirmed in part by elemental analysis.
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 59.97 | 59.8882 |
| Hydrogen (H) | 6.19 | 6.0750 |
| Nitrogen (N) | 21.52 | 21.3749 |
| Sulfur (S) | 12.31 | 12.3001 |
Computational Chemistry and Molecular Modeling in Pyrimidine Research
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic distribution, and reactivity, offering a lens into how 2-(Benzylthio)-4,6-pyrimidinediamine might interact with biological systems.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), would be used to determine its optimized molecular geometry in the gas phase. researchgate.net This process minimizes the energy of the molecule to predict the most stable three-dimensional arrangement of its atoms.
Table 1: Representative Thermochemical Parameters from a DFT Calculation
This interactive table illustrates the type of data obtained from DFT calculations for a molecule like this compound. The values are representative and based on typical results for similar organic molecules.
| Parameter | Representative Value | Unit |
| Total Energy | -1285.5 | Hartrees |
| Enthalpy | -1285.4 | Hartrees |
| Gibbs Free Energy | -1285.6 | Hartrees |
| Dipole Moment | 3.5 | Debye |
These calculations would reveal the distribution of electrons within the molecule, highlighting the most electron-rich and electron-deficient areas, which is critical for predicting its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich pyrimidine (B1678525) ring and the amino groups, while the LUMO may be distributed across the pyrimidine and benzyl (B1604629) portions of the molecule.
Table 2: Representative Frontier Molecular Orbital Energies
This table shows typical energy values for HOMO, LUMO, and the energy gap that would be determined for a pyrimidine derivative through FMO analysis.
| Orbital | Representative Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.5 |
| Energy Gap (ΔE) | 4.7 |
Electrostatic Potential Maps (EPMs)
Electrostatic Potential Maps (EPMs), also known as Molecular Electrostatic Potential (MEP) surfaces, are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. nih.gov These maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule. In an EPM, regions of negative electrostatic potential, typically colored red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive electrostatic potential, colored blue, are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.
For this compound, the EPM would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the amino groups, due to the presence of lone pairs of electrons. The hydrogen atoms of the amino groups would likely exhibit positive potential. This information is crucial for understanding and predicting non-covalent interactions, such as hydrogen bonding, with biological macromolecules.
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict how a small molecule, such as this compound, might interact with a protein target.
Prediction of Binding Affinities and Modes
Molecular docking simulations can predict the binding affinity, typically expressed in kcal/mol, which is an estimation of the free energy of binding. researchgate.netresearchgate.net A lower (more negative) binding affinity indicates a more stable protein-ligand complex and a stronger interaction. researchgate.net The simulations also predict the binding mode, which is the specific orientation and conformation of the ligand within the active site of the protein. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. nih.gov
While no specific docking studies for this compound have been reported, it is plausible to hypothesize its interaction with various protein kinases, a common target for pyrimidine-based inhibitors. A hypothetical docking study of this compound into the ATP-binding site of a protein kinase could reveal key interactions. For instance, the amino groups on the pyrimidine ring could act as hydrogen bond donors, while the nitrogen atoms in the ring could act as hydrogen bond acceptors. The benzyl group could engage in hydrophobic interactions within a pocket of the active site.
Table 3: Representative Molecular Docking Results for Pyrimidine Derivatives against a Protein Kinase
This table provides an example of the kind of data generated from a molecular docking study, showing binding affinities and key interacting residues for a series of hypothetical pyrimidine-based compounds.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound (Hypothetical) | -8.5 | Lys72, Glu91, Leu135 |
| Reference Inhibitor | -9.2 | Lys72, Asp184, Phe185 |
Identification of Key Amino Acid Residues in Binding Pockets
While specific studies detailing the binding pocket interactions of "this compound" are not extensively available, research on closely related 2-(benzylthio)pyrimidine-based inhibitors provides valuable insights into the key amino acid residues that are likely to be involved in its binding to target proteins. For instance, in the development of 2-(benzylthio)pyrimidine-based inhibitors targeting DCN1-UBC12, molecular modeling studies have been instrumental. nih.gov These studies suggest that the pyrimidine core and the benzylthio moiety play crucial roles in anchoring the ligand within the binding pocket.
Docking simulations of a 2-(benzylthio)-5-aryloxadiazole derivative with the Epidermal Growth Factor Receptor (EGFR) have shown a probable binding model where the compound is positioned within the EGFR active site. nih.gov Although this is a different molecular scaffold, the presence of the benzylthio group suggests that similar interactions could be at play. The binding is often characterized by a combination of hydrophobic interactions and hydrogen bonds.
In a broader context of pyrimidine derivatives, studies on dual-target inhibitors of BRD4 and PLK1 have identified key amino acid interactions. For example, the aminopyrimidine core is often responsible for forming hydrogen bonds with residues such as asparagine, while the hydrophobic side chains engage in interactions with residues like tyrosine and proline within the binding site. nih.gov For 2,4-diaminopyrimidine (B92962) derivatives targeting dihydrofolate reductase, specific interactions within the enzyme's active site are critical for their inhibitory activity. nih.gov
Table 1: Potential Interacting Amino Acid Residues for Pyrimidine Derivatives in Various Protein Targets
| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction | Reference |
| DCN1 | Not specified in detail | General binding | nih.gov |
| EGFR | Not specified in detail | Active site binding | nih.gov |
| BRD4 | Asn140, Tyr97, Pro82 | Hydrogen bond, Hydrophobic | nih.gov |
| PLK1 | Cys133, Leu59 | Hydrogen bond, Hydrophobic | nih.gov |
Note: This table is illustrative of the types of interactions observed for related pyrimidine compounds, as specific data for "this compound" is limited.
Molecular Dynamics Simulations for Conformational Analysis and Stability
MD simulations can reveal how the molecule adapts its conformation upon binding to a target. rjeid.com For pyrimidine derivatives, these simulations can help in understanding the stability of key hydrogen bonds and hydrophobic interactions within the binding pocket. The flexibility of the benzylthio group is of particular interest, as its orientation can significantly impact the binding affinity and selectivity of the compound.
In studies of other small molecule inhibitors, MD simulations have been used to assess the stability of the ligand-protein complex, often by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. rjeid.com A stable RMSD suggests that the ligand remains bound in a consistent conformation. Furthermore, MD simulations can elucidate the role of solvent molecules in mediating ligand-protein interactions.
For diaminopyrimidine sulfonate derivatives, computational studies, including DFT, have been used to explore their structural properties and molecular conformation. acs.org Such analyses provide information on bond lengths, angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure and its potential to interact with biological targets. Conformational analysis of 1-(2-pyrimidinyl)piperazine derivatives has also been performed to suggest model bioactive conformations and design pharmacophores. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govscirp.org This approach is widely used in drug discovery to predict the activity of new chemical entities and to optimize lead compounds.
QSAR models are developed by correlating molecular descriptors (physicochemical properties, electronic properties, etc.) of a set of compounds with their experimentally determined biological activities. nih.gov These models, once validated, can be used to predict the activity of untested compounds, thereby prioritizing synthesis and testing efforts.
A notable QSAR study was conducted on a series of twenty 2-benzylthiopyrimidine derivatives with antibacterial activity against a multi-resistant strain of Staphylococcus aureus. sciepub.comsciepub.com The study utilized non-linear multiple regression to establish a relationship between the antibacterial activity (expressed as pIC50) and several physicochemical parameters. The developed model demonstrated good predictive power, suggesting its utility in designing new 2-benzylthiopyrimidine derivatives with enhanced antibacterial potency. sciepub.com
The general equation for a QSAR model can be represented as: Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)
For the aforementioned study on 2-benzylthiopyrimidine derivatives, the model was able to predict the pIC50 values with a high degree of accuracy. sciepub.com Such predictive models are invaluable for optimizing the biological activity of "this compound" and its analogs by suggesting modifications to the molecular structure that are likely to improve efficacy.
The core of any QSAR study is the identification of structural descriptors that are significantly correlated with the biological response of interest. nih.gov These descriptors quantify various aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties.
In the QSAR study of 2-benzylthiopyrimidine derivatives, several key descriptors were found to be important for their antibacterial activity. sciepub.comsciepub.com These included:
LogP (Partition Coefficient): A measure of the compound's lipophilicity, which influences its ability to cross cell membranes.
Molar Volume (MV): Related to the size and shape of the molecule, affecting how well it fits into the binding site of the target protein.
Ionization Potential (IP) and Electronic Affinity (EA): Electronic descriptors that relate to the molecule's ability to participate in charge-transfer interactions.
The correlation of these descriptors with the observed antibacterial activity provides a deeper understanding of the structure-activity relationship for this class of compounds. For example, the study found that these parameters collectively contribute to the biological activity, and the developed mathematical relationship can be used to predict the activity of other derivatives in this series. dntb.gov.ua
**Table 2: Physicochemical Parameters and Antibacterial Activity of Selected 2-Benzylthiopyrimidine Derivatives against *S. aureus***
| Compound | R | R' | IC50 (µg/mL) | pIC50 | LogP | MV (cm³/mol) | IP (eV) | EA (eV) | l(C-S) (Å) |
| 1 | H | H | 6.25 | 5.20 | 2.85 | 189.2 | 8.75 | 0.85 | 1.78 |
| 2 | 4-Cl | H | 12.5 | 4.90 | 3.56 | 201.7 | 8.82 | 1.02 | 1.78 |
| 3 | 3-NO2 | H | 3.12 | 5.51 | 2.88 | 206.3 | 9.21 | 1.45 | 1.78 |
| 4 | 4-CH3 | H | 6.25 | 5.20 | 3.37 | 205.4 | 8.58 | 0.78 | 1.78 |
| 5 | 2,4-diCl | H | 25 | 4.60 | 4.27 | 214.2 | 8.89 | 1.18 | 1.78 |
Data sourced from a QSAR study on 2-benzylthiopyrimidine derivatives. sciepub.com The specific structures of the compounds are defined by the substituents R and R' on the benzyl and pyrimidine rings, respectively. This table is an illustrative subset of the data from the study.
This detailed analysis of structural descriptors and their correlation with biological response is fundamental for the rational design of new and more effective pyrimidine-based therapeutic agents.
Pharmacological and Biological Activity Investigations
Antineoplastic and Anticancer Activities
No specific data regarding the antineoplastic and anticancer activities of 2-(Benzylthio)-4,6-pyrimidinediamine were identified in the performed searches. Research on compounds with similar structural components, such as other pyrimidine (B1678525) derivatives, has indicated potential antitumor activities, but these findings are not directly applicable to the subject compound. nih.govnih.gov
In Vitro Cytotoxicity Profiling Against Human Cancer Cell Lines
No studies detailing the in vitro cytotoxicity of this compound against human cancer cell lines were found. Therefore, no data tables on its cytotoxic effects can be provided.
Inhibition of Cancer Cell Proliferation
Information regarding the ability of this compound to inhibit the proliferation of cancer cells is not available in the reviewed literature.
Induction of Cell Cycle Arrest and Senescence
There were no research findings to indicate that this compound induces cell cycle arrest or senescence in cancer cells. While the concepts of cell cycle arrest and senescence are crucial in cancer research, their connection to this specific compound has not been documented. nih.govnih.govnih.gov
Modulation of DNA Damage Pathways
No studies were found that investigated the effects of this compound on DNA damage pathways in cancer cells. nih.govnih.gov
Suppression of Cell Adhesion, Migration, and Invasion
There is no available information from the conducted searches on whether this compound can suppress cell adhesion, migration, or invasion, which are key processes in cancer metastasis.
In Vivo Antitumor Efficacy Studies
No in vivo studies assessing the antitumor efficacy of this compound in animal models have been reported in the available literature.
Mechanism-Based Targeted Therapies
The exploration of pyrimidine derivatives has led to the identification of potent inhibitors for a range of therapeutic targets. The following sections detail the investigated and potential inhibitory activities of compounds based on the 4,6-diaminopyrimidine (B116622) scaffold, closely related to this compound, against several critical cancer-related targets.
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and survival; its dysregulation is a common feature in many human cancers. nih.gov The 4,6-pyrimidinediamine scaffold has been successfully utilized to design potent EGFR inhibitors. In one notable study, a series of 33 novel 4,6-pyrimidinediamine derivatives were designed and synthesized as dual inhibitors of EGFR and Fibroblast Growth Factor Receptor (FGFR). nih.gov This work identified a lead compound, designated BZF 2, as a highly selective and potent dual inhibitor. nih.gov The research underscores the potential of the 4,6-pyrimidinediamine core, as present in this compound, to serve as a foundational structure for developing effective EGFR-targeting agents. nih.gov Further studies on other pyrimidine derivatives have also demonstrated significant EGFR inhibitory activity, highlighting the versatility of this heterocyclic system in targeting the EGFR kinase domain. nih.govselleckchem.comselleckchem.com
| Compound Class | Specific Derivative | Target(s) | IC₅₀ Value | Cell Line | Reference |
|---|---|---|---|---|---|
| 4,6-Pyrimidinediamine | BZF 2 | EGFR/FGFR | 0.93 µM | HCC827 GR | nih.gov |
| 4,6-Pyrimidinediamine | BZF 2 | EGFR/FGFR | 2.11 µM | H226 | nih.gov |
| 4,6-Dianilinopyrimidine | EGFR Inhibitor (CAS 879127-07-8) | EGFRwt | 21 nM | - | selleckchem.com |
| 4,6-Dianilinopyrimidine | EGFR Inhibitor (CAS 879127-07-8) | EGFRL858R | 63 nM | - | |
| 4,6-Dianilinopyrimidine | EGFR Inhibitor (CAS 879127-07-8) | EGFRL861Q | 4 nM | - | |
| Pyrido[3,4-d]pyrimidine | Compound 42 | EGFRL858R/T790M/C797S | 7.2 nM | - | nih.gov |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily regulated by the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs). drugs.comselleckchem.com Consequently, inhibiting the VEGFR signaling pathway is a key strategy in cancer therapy. drugs.com The pyrimidine core is a common structural motif found in numerous VEGFR inhibitors. selleckchem.comotavachemicals.com While direct studies on this compound are limited, the established activity of related pyrimidine derivatives suggests its potential as a VEGFR inhibitor. For instance, Vandetanib, a potent inhibitor of VEGFR2, also demonstrates activity against EGFR. selleckchem.com This dual-inhibitory potential is a common theme among pyrimidine-based kinase inhibitors.
| Compound | Target(s) | IC₅₀ Value | Reference |
|---|---|---|---|
| Vandetanib | VEGFR2 | 40 nM | selleckchem.com |
| Vandetanib | VEGFR3 | 110 nM | selleckchem.com |
| Vandetanib | EGFR | 500 nM | selleckchem.com |
| Motesanib (AMG-706) | VEGFR1, VEGFR2, VEGFR3 | 2 nM, 3 nM, 6 nM | selleckchem.com |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1 nM, 0.2 nM, 0.1-0.3 nM | selleckchem.com |
Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids. nih.govwikipedia.org Inhibition of DHFR disrupts DNA synthesis, leading to cell death, which makes it a validated target for both antimicrobial and anticancer therapies. wikipedia.org The 2,4-diaminopyrimidine (B92962) scaffold is a classic pharmacophore for DHFR inhibitors, as exemplified by drugs like Trimethoprim and Pyrimethamine (B1678524). wikipedia.org Although this compound possesses the isomeric 4,6-diamino arrangement, this structural motif still presents the key hydrogen bonding donors and acceptors that could facilitate binding to the DHFR active site. Research on 2,4-diamino-5-benzylpyrimidine derivatives has yielded compounds with potent and selective inhibitory activity against DHFR from various pathogenic organisms, as well as human DHFR. nih.govnih.gov
| Compound Class | Specific Derivative | Target | IC₅₀ Value | Reference |
|---|---|---|---|---|
| 2,4-Diamino-5-benzylpyrimidine | Compound 3 | P. carinii DHFR | - (Selectivity Index: 79) | nih.gov |
| 2,4-Diamino-5-benzylpyrimidine | Compound 2 | M. avium DHFR | - (Selectivity Index: 910) | nih.gov |
| 2,4-Diamino-5-benzylpyrimidine | Compound 6 | T. gondii DHFR | - (Selectivity Index: 490) | nih.gov |
| Pyrido[3,2-d]pyrimidine | Compound 14 | rhDHFR | 0.46 µmol/L | nih.gov |
| Pyrido[3,2-d]pyrimidine | Compound 13 | rhDHFR | 0.59 µmol/L | nih.gov |
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the progression of the cell cycle. mdpi.com Dysregulation of CDK activity is a hallmark of cancer, making CDK inhibition a promising therapeutic strategy. mdpi.comnih.gov Several CDK inhibitors are based on pyrimidine scaffolds, which act as ATP-competitive inhibitors by occupying the kinase's ATP-binding pocket. mdpi.com For example, CDK4/6 inhibitors, which have shown significant success in treating certain types of breast cancer, often feature a pyrido[2,3-d]pyrimidine (B1209978) core. mdpi.commdpi.com The structural similarity of the 4,6-diaminopyrimidine core to these established CDK inhibitor scaffolds suggests that this compound could also exhibit activity against various CDK isoforms. Research into 4,6-disubstituted pyrimidines has identified potent inhibitors of CDK9, a kinase involved in regulating transcription. nih.gov
| Compound Class | Specific Derivative | Target | IC₅₀ Value | Reference |
|---|---|---|---|---|
| 4,6-Disubstituted Pyrimidine | Compound 25 | CDK9 | 3 nM | nih.gov |
| 4,6-Disubstituted Pyrimidine | Compound 25 | HSF1 Phenotypic Assay | 15 nM | nih.gov |
G2 and S-phase expressed 1 (GTSE1) is a protein that plays a role in regulating the p53 tumor suppressor, and its overexpression is associated with various cancers. A recent study identified a series of pyrimidine-2,4-diamine analogues as effective anticancer agents that function by targeting GTSE1. nih.gov The lead compound from this study, Y18, was found to significantly inhibit cancer cell proliferation by suppressing the transcription and expression of GTSE1. nih.gov This suppression led to persistent DNA damage, which in turn induced robust cell cycle arrest and senescence. Furthermore, Y18 was shown to inhibit the adhesion, migration, and invasion of cancer cells in vitro and effectively curbed tumor growth in vivo with minimal side effects. nih.gov Although this study focused on the 2,4-diamino isomer, it provides the first evidence that the diaminopyrimidine scaffold can be used to modulate GTSE1 expression, opening a novel therapeutic avenue for cancers overexpressing this protein.
| Compound Class | Specific Derivative | Mechanism | Observed Effects | Reference |
|---|---|---|---|---|
| Pyrimidine-2,4-diamine | Y18 | Suppression of GTSE1 transcription and expression | Inhibition of cancer cell proliferation, induction of cell cycle arrest and senescence, inhibition of cell adhesion, migration, and invasion. | nih.gov |
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is crucial for cell adhesion, migration, proliferation, and survival. nih.govnih.gov Its overexpression and activation are implicated in the progression and metastasis of numerous cancer types. nih.gov The 2,4-diaminopyrimidine scaffold has been identified as a key backbone for the development of potent FAK inhibitors. mdpi.com Given the structural similarities, the 4,6-diaminopyrimidine core of this compound is also a promising candidate for FAK inhibition. Studies on 2,4-dianilinopyrimidine derivatives have yielded compounds that block FAK at nanomolar concentrations and inhibit the proliferation and migration of various cancer cell lines. mdpi.com
| Compound Class | Specific Derivative | Target(s) | IC₅₀ Value | Reference |
|---|---|---|---|---|
| 2,4-Dianilinopyrimidine | Compound 4 | FAK | 47 nM | mdpi.com |
| 2,4-Diphenylpyrimidine | Compound 2a | FAK | 4.25 nM | mdpi.com |
| 2,4-Diphenylpyrimidine | Compound 2b | FAK | 4.65 nM | mdpi.com |
| 2,4-Diaminopyrimidine | Compound 9a | FAK | 5.0 nM | mdpi.com |
| 2,4-Diphenylpyrimidine | Compound 6a | FAK, EGFRT790M | 1.03 nM, 3.89 nM | mdpi.com |
KRAS-G12D Inhibition
No published studies specifically investigating the KRAS-G12D inhibitory activity of this compound were identified in the course of this review. Research on pyrimidine derivatives as KRAS-G12D inhibitors has focused on other structural classes.
Telomerase Inhibition
A review of the scientific literature did not yield studies specifically focused on the telomerase inhibition properties of this compound.
Estrogen Receptor (ER) Binding Modulation
No specific research data concerning the estrogen receptor (ER) binding modulation by this compound was found in the reviewed literature.
Antimicrobial and Antiviral Properties
Antibacterial Spectrum and Efficacy
Investigations into the antibacterial properties of 2-(benzylthio)pyrimidine derivatives have demonstrated significant activity against multidrug-resistant bacterial strains. A key study focused on a series of newly synthesized ethyl 2-(benzylthio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate analogues, which were evaluated for their efficacy against Escherichia coli and Staphylococcus aureus. scirp.org
The research revealed that all tested 2-thiopyrimidine derivatives possessed notable antibacterial activity. scirp.org Specifically, certain substitutions on the benzyl (B1604629) ring were found to enhance the biological action. The presence of a nitro group (NO₂) at the 3-position or a methyl group at the 4-position of the benzyl moiety increased the activity against S. aureus. scirp.org
Among the tested compounds, some showed particular potency. Derivatives designated as 6c and 6d were highly active against S. aureus, while compound 6h was effective against both S. aureus and E. coli. scirp.org Further quantitative structure-activity relationship (QSAR) studies on a broader set of twenty 2-benzylthiopyrimidine derivatives confirmed their significant antibacterial activity against a multi-resistant S. aureus strain. sciepub.com The antibacterial efficacy, expressed as the concentration that inhibits 50% of bacterial growth (IC₅₀), was determined for these compounds. sciepub.com
The findings indicate that the 2-(benzylthio)pyrimidine scaffold is a promising backbone for the development of new antibacterial agents. scirp.org
Table 1: Antibacterial Activity of Selected 2-(Benzylthio)pyrimidine Derivatives
| Compound ID | Substituent on Benzyl Ring | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 6c | 3-NO₂ | S. aureus | 125 | scirp.org |
| 6c | 3-NO₂ | E. coli | >500 | scirp.org |
| 6d | 4-CH₃ | S. aureus | 250 | scirp.org |
| 6d | 4-CH₃ | E. coli | >500 | scirp.org |
| 6h | 3-NO₂, 4-CH₃ | S. aureus | 250 | scirp.org |
| 6h | 3-NO₂, 4-CH₃ | E. coli | 500 | scirp.org |
Antifungal Spectrum and Efficacy
While the broader class of pyrimidine derivatives has been extensively studied for antifungal properties against various phytopathogenic fungi, no specific studies detailing the antifungal spectrum and efficacy of this compound were identified. nih.govnih.gov
Antitubercular Activity Assessment
The 2-thiopyrimidine class of compounds, to which this compound belongs, has been noted for potential antitubercular properties. scirp.orgscirp.org However, a detailed assessment and specific efficacy data for 2-(benzylthio)pyrimidine derivatives against Mycobacterium tuberculosis were not available in the reviewed scientific literature. scirp.orgscirp.org
Antimalarial Potential, Including Drug-Resistant Strains
While direct studies on the antimalarial activity of this compound against Plasmodium falciparum, including drug-resistant strains, are not extensively documented in publicly available research, the broader class of diaminopyrimidines has been a subject of interest in antimalarial drug discovery.
Research into 2,4-diaminopyrimidine derivatives has shown that this chemical scaffold can be optimized to exhibit potent antimalarial activity. For instance, a study focused on the computational design and synthesis of new 2,4-diaminopyrimidine derivatives identified compounds with significant activity against a chloroquine-resistant P. falciparum strain (Pf3D7). dovepress.com Two such compounds demonstrated IC50 values of 0.05 and 0.06 μM, respectively, and a high selectivity index of over 100-fold when tested against mammalian HepG2 cell lines. dovepress.com These findings highlight the potential of the 2,4-diaminopyrimidine core in developing effective antimalarials.
Furthermore, 5-benzyl-2,4-diaminopyrimidines have been synthesized and evaluated for their ability to inhibit the dihydrofolate reductase (DHFR) enzyme in both wild-type and pyrimethamine-resistant P. falciparum strains. The resistance to pyrimethamine often arises from a specific mutation (S108N) in the DHFR enzyme. nih.gov Certain flexible antifolates based on the 5-benzyl-2,4-diaminopyrimidine (B1204543) structure have been designed to overcome this resistance mechanism. nih.gov These compounds have shown promising binding affinities to both the wild-type and mutant enzymes, which correlated with their in vitro antimalarial activities. nih.gov
Although these studies are on related but structurally distinct molecules, they suggest that the diaminopyrimidine scaffold, a core feature of this compound, is a viable starting point for the development of novel antimalarial agents, potentially active against drug-resistant parasites. However, specific experimental data on the antimalarial efficacy of this compound is currently lacking.
Anti-HIV Activity Investigations
Investigations into the anti-HIV properties of compounds structurally related to this compound have identified the benzylthio-pyrimidine scaffold as a promising pharmacophore for the inhibition of HIV-1 reverse transcriptase (RT).
A notable example is the compound U-31,355, chemically known as 4-amino-2-(benzylthio)-6-chloropyrimidine. This molecule has been identified as a potent inhibitor of HIV-1 RT and demonstrates anti-HIV activity in infected lymphocytes in tissue culture. nih.gov U-31,355 specifically targets the RNA-directed DNA polymerase function of HIV-1 RT without significantly affecting the DNA-catalyzed DNA polymerase or the RNase H functions of the enzyme. nih.gov Kinetic studies have revealed that U-31,355 acts as a mixed inhibitor concerning the template:primer and dNTP binding sites of the RT enzyme. nih.gov
Further research has explored novel 2-arylalkylthio-4-amino-6-benzylpyrimidines, which are hybrid molecules of S-DABO and TMC-125 analogues. These compounds were designed and synthesized as potential inhibitors of HIV-1 RT. The structure-activity relationship studies indicated that modifications at the N(3)/C(4) position of the pyrimidine ring can influence the strength and number of hydrogen bonds with the Lys101 residue of the enzyme, which is crucial for anti-HIV-1 RT activity.
While these findings are for derivatives and not the exact compound this compound, they strongly suggest that the 2-(benzylthio)pyrimidine core is a key structural element for achieving potent and specific inhibition of HIV-1 RT.
Other Pharmacological Applications
Beyond its potential antiviral and antimalarial activities, the pyrimidine scaffold present in this compound is featured in compounds investigated for a range of other pharmacological applications.
Anthelmintic Activity
Research has shown that pyrimidines and their fused heterocyclic systems are important pharmacophores in the development of new drugs. For instance, a study on pyrimidine derivatives bearing sulphonamide and carboxamide moieties demonstrated in vitro anthelmintic properties. In that study, several synthesized compounds showed significant paralyzing effects on earthworms, with mean paralyzing times ranging from 14 to 19 minutes at a concentration of 100 mg/mL, compared to albendazole, a standard anthelmintic drug, which had a mean paralyzing time of 10 minutes.
Although this research was conducted on different pyrimidine derivatives, it highlights the potential of the pyrimidine scaffold as a basis for the development of new anthelmintic agents. Further investigation would be required to determine if this compound possesses similar activity.
Cholinesterase Inhibition for Neurodegenerative Disorders (e.g., Alzheimer's disease)
The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. One of the key therapeutic strategies for Alzheimer's disease involves the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain.
While there is no direct evidence of this compound acting as a cholinesterase inhibitor, numerous studies have demonstrated the potential of various pyrimidine derivatives in this area. For example, a series of 2,4-disubstituted pyrimidine derivatives were synthesized and evaluated for their ability to inhibit human AChE (hAChE) and equine BuChE. These compounds exhibited a broad range of inhibitory activity, with IC50 values for AChE ranging from 5.5 to 28.8 μM and for BuChE from 2.2 to over 100 μM. The structure-activity relationship studies revealed that the inhibitory potency and selectivity were influenced by the nature of the substituents at the C-2 and C-4 positions of the pyrimidine ring.
These findings suggest that the pyrimidine core can serve as a suitable template for the design of novel cholinesterase inhibitors for the potential management of Alzheimer's disease. However, specific studies are needed to ascertain whether this compound exhibits any activity in this regard.
RORgamma Activity Modulation
Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a crucial role in cellular differentiation, metabolism, and immune responses. nih.gov It is considered an important therapeutic target for autoimmune diseases. nih.gov
Currently, there is no publicly available scientific literature that specifically investigates the modulation of RORγ activity by this compound. The development of RORγ modulators has focused on various chemical scaffolds, but pyrimidine derivatives have not been a major class of compounds reported in this context. nih.gov Therefore, the potential for this compound to act as a RORγ modulator remains to be explored.
ULK1 Kinase Inhibition (Autophagy Regulation)
Unc-51-like kinase 1 (ULK1) is a serine/threonine kinase that plays a critical role in the initiation of autophagy, a cellular process involved in the degradation and recycling of cellular components. The inhibition of ULK1 is being explored as a potential therapeutic strategy in cancer.
While direct studies on the inhibition of ULK1 by this compound have not been reported, compounds with a 2-aminopyrimidine (B69317) scaffold have been identified as potent inhibitors of ULK1 and ULK2. For instance, the compound MRT68921, which contains a 2-aminopyrimidine core, exhibits nanomolar IC50 values for both ULK1 and ULK2 and has been shown to suppress autophagy in cells in a ULK1-dependent manner.
The presence of a diaminopyrimidine structure in this compound suggests a potential, though unconfirmed, for interaction with ULK1. The data on related compounds is presented in the table below.
| Compound | Target Kinase | IC50 (nM) | Reference |
| MRT68921 | ULK1 | Not specified | |
| MRT68921 | ULK2 | Not specified |
This information on a related scaffold highlights a possible area for future investigation into the pharmacological profile of this compound.
Plant Growth Regulation Studies
While direct studies on the plant growth regulatory effects of this compound are not currently available in published literature, extensive research on analogous pyrimidine structures provides valuable insights into its potential activities. These studies have primarily focused on the auxin-like and cytokinin-like effects of various pyrimidine derivatives. plantsciencejournal.comindexcopernicus.comcrimsonpublishers.com
Auxins and cytokinins are crucial classes of plant hormones that govern a vast array of developmental processes, from cell division and elongation to root and shoot architecture. crimsonpublishers.comauctoresonline.org Synthetic compounds that can mimic or interfere with the action of these natural hormones are of great interest for agricultural applications. auctoresonline.org
Research on a variety of thienopyrimidine and thioxopyrimidine derivatives has shown demonstrable effects on the growth of wheat (Triticum aestivum L.). indexcopernicus.comcrimsonpublishers.com In these studies, treatment with certain pyrimidine derivatives led to significant changes in key morphometric parameters such as the average length of shoots and roots. indexcopernicus.comauctoresonline.org For instance, some derivatives exhibited a stimulatory effect on root elongation, a characteristic trait of auxins, while others promoted shoot growth, which can be indicative of cytokinin-like activity. crimsonpublishers.comresearchgate.net
The plant growth regulating activity of pyrimidine derivatives is often dependent on the specific substituents on the pyrimidine ring. researchgate.net This structure-activity relationship is a key area of investigation, as minor chemical modifications can lead to substantial differences in biological effects. Studies have shown that the presence of different functional groups can modulate the intensity and type of hormonal mimicry, ranging from potent auxin-like activity to significant cytokinin-like responses. crimsonpublishers.comresearchgate.net
It is important to note that the absence of specific data for this compound means that its precise effects on plant growth remain speculative. However, based on the activities of structurally related compounds, it is plausible that it could exhibit some degree of auxin-like or cytokinin-like activity. Further empirical studies, including seed germination assays, seedling growth analysis, and callus culture bioassays, would be necessary to elucidate the specific plant growth regulating properties of this compound.
Due to the lack of specific research data, the creation of interactive data tables detailing the effects of this compound on plant growth is not possible at this time.
Medicinal Chemistry and Drug Discovery Implications
Structure-Activity Relationship (SAR) Elucidation for Optimized Biological Profiles
The biological activity of 2-(benzylthio)pyrimidine derivatives is intricately linked to the nature and position of substituents on both the pyrimidine (B1678525) and benzyl (B1604629) rings. Structure-activity relationship (SAR) studies have been instrumental in deciphering these connections to optimize the therapeutic profiles of these compounds.
In the context of antibacterial activity, research has shown that modifications to the benzyl group significantly impact efficacy. For instance, the introduction of a nitro group (NO₂) at the 3-position and a methyl group at the 4-position of the benzyl ring has been found to enhance the biological activity of 2-(benzylthio)pyrimidine derivatives against Staphylococcus aureus. nih.gov Similarly, the attachment of a chloride group at the 4-position of the benzyl moiety improves the inhibitory activity against Escherichia coli. nih.gov
Furthermore, replacing the benzyl group with a benzimidazole (B57391) ring linked to the sulfur atom at the 2-position of the pyrimidine ring has been shown to boost the biological activity against both S. aureus and E. coli. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to establish a mathematical correlation between the antibacterial activity of 2-benzylthiopyrimidine derivatives and various physicochemical parameters. These parameters include the partition coefficient (LogP), molar volume (MV), ionization potential (IP), electronic affinity (EA), and the length of the carbon-sulfur bond. nih.gov Such models are valuable for predicting the antibacterial potency of newly designed analogues.
Beyond antibacterial applications, the 2-(benzylthio)pyrimidine scaffold has been investigated for its antiviral properties. In a series of 2-(benzylthio)-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazoles, the unsubstituted 2-benzylthio analogue demonstrated the best separation between antiviral activity against human cytomegalovirus (HCMV) and cytotoxicity. nih.gov A Topliss Tree approach, a systematic method for analogue synthesis in drug design, was used to explore substitutions on the benzyl ring; however, none of the synthesized analogues surpassed the activity of the parent compound. nih.gov
The following table summarizes the impact of key structural modifications on the biological activity of 2-(benzylthio)pyrimidine derivatives:
| Structural Modification | Impact on Biological Activity | Target Organism/Cell Line |
|---|---|---|
| Nitro group at 3-position of benzyl ring | Enhanced activity | Staphylococcus aureus |
| Methyl group at 4-position of benzyl ring | Enhanced activity | Staphylococcus aureus |
| Chloride group at 4-position of benzyl ring | Enhanced activity | Escherichia coli |
| Benzimidazole ring in place of benzyl group | Enhanced activity | S. aureus and E. coli |
| Unsubstituted 2-benzylthio group | Optimal balance of antiviral activity and cytotoxicity | Human cytomegalovirus (HCMV) |
Rational Design and Synthesis of Novel Analogues
The rational design and synthesis of novel analogues based on the 2-(benzylthio)pyrimidine scaffold are pivotal for developing compounds with improved potency and selectivity. A common synthetic route involves the condensation of a 2-thiopyrimidine precursor with various benzyl halides in the presence of a base. nih.gov This straightforward method allows for the introduction of a diverse range of substituents on the benzyl ring, facilitating the exploration of the chemical space around the core structure.
For example, a series of 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines were synthesized by reacting 2-thiopyrimidines with the corresponding benzyl halides or 2-(chloromethyl)-1H-benzimidazole. nih.gov This approach has led to the discovery of compounds with significant antibacterial activity.
In the quest for antiviral agents, researchers have designed and synthesized 2-alkylthio- and 2-benzylthio derivatives of 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole starting from the corresponding 2-thione precursor. nih.gov The "Topliss Tree" method has been utilized in some studies as a rational approach to guide the synthesis of substituted 2-benzylthio analogues, aiming to systematically probe the effects of electronic and steric properties of the substituents on antiviral activity. nih.gov
Structure-based drug design has also been employed to develop potent and selective inhibitors of specific molecular targets. For instance, based on previous work, structure-based optimizations led to the synthesis of 2-(benzylthio)pyrimidine-based inhibitors of the DCN1-UBC12 protein-protein interaction, which is implicated in cardiac fibrosis. dovepress.com This rational design process resulted in the identification of a lead compound with significant therapeutic potential. dovepress.com
Development of Lead Compounds for Therapeutic Applications
The 2-(benzylthio)pyrimidine scaffold has served as a valuable starting point for the development of lead compounds with a variety of therapeutic applications. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.
One notable example is the development of 2-(benzylthio)pyrimidine-based inhibitors of the DCN1-UBC12 interaction for the treatment of cardiac fibrosis. dovepress.com Through structure-based optimizations, a lead compound, DN-2, was identified. dovepress.com This compound demonstrated the ability to reverse cardiac fibroblast activation induced by angiotensin II, a key factor in the development of cardiac fibrosis. dovepress.com This discovery highlights the potential of this class of compounds in addressing cardiovascular diseases. dovepress.com
The pyrimidine ring itself is a well-established pharmacophore found in numerous approved drugs, and its derivatives have been investigated for a wide range of biological activities, including antimicrobial, antiviral, antitumor, and antihypertensive effects. nih.gov The versatility of the 2-(benzylthio)pyrimidine core allows for the generation of diverse chemical libraries, increasing the probability of identifying novel lead compounds for various therapeutic targets. The development of these lead compounds often involves iterative cycles of design, synthesis, and biological evaluation to optimize their potency, selectivity, and pharmacokinetic properties.
Prodrug and PROTAC Development Strategies
To overcome challenges such as poor solubility or unfavorable pharmacokinetic profiles of active compounds, medicinal chemists often employ prodrug and PROTAC (Proteolysis Targeting Chimera) strategies. While specific examples for "2-(Benzylthio)-4,6-pyrimidinediamine" are not yet prevalent in the literature, the general principles are highly applicable to this class of compounds.
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. For pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines, the prodrug approach has been successfully used to improve aqueous solubility. dovepress.com This is often achieved by attaching a solubilizing promoiety to the parent drug, which is later cleaved by enzymes in the body to release the active compound. dovepress.com This strategy could be applied to this compound to enhance its bioavailability.
PROTACs represent a novel therapeutic modality that utilizes the cell's own protein degradation machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of PROTACs allows for their rational design, and the this compound scaffold could potentially serve as a ligand for a target protein of interest in the design of novel PROTACs. The development of PROTACs can be guided by first identifying a suitable binder for the target protein and then optimizing the E3 ligase ligand and the linker to achieve efficient degradation.
Evaluation of Pharmacokinetic Parameters in Preclinical Models
The evaluation of pharmacokinetic parameters is a critical step in the preclinical development of any new drug candidate. These parameters, which include absorption, distribution, metabolism, and excretion (ADME), determine the concentration and duration of a drug's presence at its target site.
While specific preclinical pharmacokinetic data for "this compound" is limited in the public domain, studies on related pyrimidine derivatives provide insights into the potential ADME properties of this class of compounds. In silico ADME predictions are often used in the early stages of drug discovery to estimate properties like oral bioavailability and drug-likeness. For instance, in silico studies on some pyrimidine derivatives have shown that they fall within the criteria of Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
Preclinical in vivo studies in animal models are essential for determining key pharmacokinetic parameters. For example, the pharmacokinetic profile of a pyrimidine dihydroquinoxalinone derivative was evaluated in a mouse xenograft model, providing crucial information about its behavior in a living system. Such studies typically measure parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and bioavailability. The preclinical pharmacokinetic data for a novel tyrosine kinase inhibitor, KBP-7018, which contains a pyrimidine core, were characterized in various animal models to predict its human pharmacokinetic profile.
The following table outlines the key pharmacokinetic parameters and the methods used for their evaluation in the preclinical setting:
| Pharmacokinetic Parameter | Description | Evaluation Method |
|---|---|---|
| Absorption | The process by which a drug enters the bloodstream. | In vivo studies in animal models (e.g., oral administration and measurement of plasma concentrations). |
| Distribution | The reversible transfer of a drug from one location to another within the body. | In vivo studies measuring drug concentration in various tissues. |
| Metabolism | The chemical alteration of a drug by the body. | In vitro studies with liver microsomes; in vivo metabolite profiling. |
| Excretion | The removal of a drug and its metabolites from the body. | In vivo studies analyzing urine and feces for the presence of the drug and its metabolites. |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Comparison of plasma concentration-time curves after intravenous and extravascular administration. |
| Cmax | The maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered and before the administration of a second dose. | Measurement of drug concentration in plasma over time after administration. |
| Tmax | The time at which the Cmax is observed. | Measurement of drug concentration in plasma over time after administration. |
Patent Landscape and Intellectual Property in Pyrimidine Research
Academic Review of Patent Literature on Pyrimidine-Based Compounds
The pyrimidine (B1678525) core is a foundational element in a vast number of biologically active molecules, leading to extensive patenting activity. Academic reviews of patent literature reveal that pyrimidine derivatives are a cornerstone of modern medicinal chemistry, with applications spanning numerous therapeutic areas. researchgate.netnih.gov The structural versatility of the pyrimidine ring allows for a wide range of substitutions, enabling the fine-tuning of pharmacological properties and the development of compounds with novel mechanisms of action.
A significant portion of the patent literature focuses on pyrimidine derivatives as kinase inhibitors. mdpi.comnih.gov The 2,4-diaminopyrimidine (B92962) scaffold, in particular, is a well-established pharmacophore for targeting various kinases, and numerous patents claim compounds with this core structure for the treatment of cancers and inflammatory diseases. google.com The substitution at the 2-position with a thioether linkage, as seen in 2-(benzylthio)-4,6-pyrimidinediamine, is a common strategy to modulate the activity and selectivity of these inhibitors.
Furthermore, patent reviews highlight the importance of 2-thiopyrimidine derivatives in the development of a broad spectrum of therapeutic agents, including antimicrobial, antiviral, and antitumor compounds. scirp.orgresearchgate.net The introduction of a sulfur-containing substituent at the C2 position of the pyrimidine ring has been shown to be a viable approach for generating compounds with diverse biological activities, and this is reflected in the corresponding patent filings. While specific patents for this compound are not prominently featured in broad reviews, the patent landscape for closely related analogues is rich and indicative of the potential for intellectual property protection in this chemical space.
Analysis of Therapeutic Claims and Structural Scope within Patents
An analysis of patents for compounds structurally related to this compound reveals a focus on several key therapeutic areas. The claims within these patents typically cover a genus of compounds, defined by a core pyrimidine structure with various enumerated substituents, as well as specific exemplified compounds.
The primary therapeutic claims for pyrimidine derivatives bearing both amino and thioether substituents are centered on the inhibition of protein kinases. Patents in this area often claim the use of these compounds for the treatment of proliferative diseases, such as cancer, and autoimmune or inflammatory disorders. For instance, patents for substituted 2,4-diaminopyrimidine derivatives describe their utility as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are key enzymes in cell signaling pathways that are often dysregulated in cancer. nih.gov
The structural scope of these patents is often broad, encompassing a wide range of substituents at various positions of the pyrimidine ring. For 2-thioether derivatives, the patents may claim variations in the alkyl or aryl group attached to the sulfur atom. Similarly, for 4,6-diaminopyrimidine (B116622) derivatives, the amino groups may be unsubstituted or substituted with a variety of functional groups. This broad claiming strategy is intended to provide comprehensive intellectual property protection for a range of structurally related compounds.
The following interactive table summarizes representative patents for structurally related pyrimidine derivatives, highlighting their therapeutic claims and the general structural scope.
| Patent / Application | Core Structure | Therapeutic Claim | Structural Scope |
| US-9108984-B2 | Substituted diamino-pyrimidine | PI3K inhibitors for inflammatory disorders, immune-based disorders, and cancer. nih.gov | The patent covers a broad genus of substituted 2,4-diaminopyrimidine derivatives with various substituents at the 5- and 6-positions. nih.gov |
| WO1997019065A1 | Substituted 2-anilinopyrimidines | Protein kinase inhibitors. google.com | Claims cover 2-anilinopyrimidine derivatives with a range of substituents on the aniline (B41778) and pyrimidine rings. google.com |
| WO2003055489A1 | 2,4-diamino-pyrimidine derivatives | Inhibitors of prolylpeptidase, inducers of apoptosis, and cancer treatment agents. google.com | The scope includes 2,4-diaminopyrimidine compounds with diverse substitution patterns. google.com |
| US9260424B2 | 4,6-diaminopyrimidine | Stimulators of soluble guanylate cyclase for the treatment of cardiovascular diseases. google.com | Covers 4,6-diaminopyrimidine compounds with various substituents at the 2- and 5-positions. google.com |
Implications for Future Research and Development
The dense patent landscape surrounding pyrimidine-based compounds has significant implications for future research and development in this area. The broad structural claims in many existing patents may present challenges for researchers seeking to develop new chemical entities with freedom to operate. A thorough understanding of the existing patent landscape is therefore crucial for any new research and development program focused on pyrimidine derivatives.
Despite the crowded nature of the field, opportunities for innovation still exist. The discovery of novel substitution patterns that lead to improved potency, selectivity, or pharmacokinetic properties can provide a basis for new patent applications. For a compound like this compound, future research could focus on exploring the effects of substituents on the benzyl (B1604629) ring or the pyrimidine core to identify analogues with enhanced therapeutic potential.
Furthermore, the identification of new therapeutic targets for pyrimidine-based compounds can open up new avenues for patent protection. While much of the existing patent literature focuses on well-established targets like protein kinases, there is potential to discover activity against other classes of enzymes or receptors. Research into the biological activity of this compound and related compounds could uncover novel mechanisms of action, leading to new therapeutic applications and associated intellectual property.
The development of novel synthetic methods for the preparation of pyrimidine derivatives can also be a source of valuable intellectual property. Efficient and scalable synthetic routes are essential for the commercialization of new drugs, and patents covering these processes can provide a significant competitive advantage.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 2-(benzylthio)-4,6-pyrimidinediamine, and how can reaction conditions be optimized for yield?
A three-component reaction involving aromatic aldehydes, ethyl 2-cyanoacetate, and S-benzylisothiourea hydrochloride under reflux conditions in ethanol has been reported for analogous pyrimidine derivatives. Electron-withdrawing (e.g., F, Cl) and electron-donating (e.g., CH3, CH3O) substituents on aromatic aldehydes yield products in 75–92% efficiency (Table 2) . Optimization involves adjusting solvent polarity, temperature (reflux vs. ambient), and catalyst use. Heterocyclic aldehydes (e.g., picolinaldehyde) also yield derivatives (4n, 4o), suggesting broad substrate compatibility. Methodological steps:
- Step 1 : Equimolar mixing of reactants in ethanol.
- Step 2 : Reflux for 6–8 hours.
- Step 3 : Precipitation via acidification and purification by recrystallization.
Q. What physicochemical properties and characterization techniques are critical for this compound?
Key properties include:
- Density : ~1.48 g/cm³ (analogous compounds) .
- Boiling point : ~422°C (estimated for derivatives) .
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store in inert atmospheres at 2–8°C .
Characterization methods: - NMR (1H/13C) for structural confirmation.
- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment.
- Mass spectrometry for molecular weight verification.
Q. What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Exposure response : Rinse skin/eyes with water for 15 minutes; seek medical attention for irritation .
- Disposal : Incinerate in compliance with hazardous waste regulations .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence pharmacological activity?
Substituents at the benzylthio and pyrimidine positions modulate bioactivity. For example:
- Electron-withdrawing groups (e.g., Cl, NO2) enhance electrophilicity, potentially improving target binding .
- Morpholine or fluorophenyl substitutions (as in BAY41-8543) confer soluble guanylyl cyclase (sGC) stimulatory activity, relevant for cardiovascular research .
Methodological approach : - In vitro assays : Measure sGC activation (cGMP production) or cytotoxicity (MTT assay) .
- SAR studies : Synthesize analogs with systematic substituent changes and compare EC50 values.
Q. How can contradictions in reported synthetic yields (e.g., 75% vs. 92%) be resolved?
Yield discrepancies arise from:
- Substituent electronic effects : Electron-deficient aldehydes may require longer reaction times .
- Catalyst optimization : Screen Lewis acids (e.g., ZnCl2) or bases (e.g., piperidine) to improve efficiency.
- DOE (Design of Experiments) : Use factorial design to isolate variables (temperature, solvent, stoichiometry).
Q. What analytical strategies address purity challenges in pyrimidine derivatives?
- HPLC-DAD : Detect trace impurities (e.g., unreacted aldehydes) with UV detection at 254 nm.
- Elemental analysis : Confirm stoichiometry (C, H, N, S content) .
- X-ray crystallography (if single crystals form) for definitive structural validation .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
